molecular formula C22H23NO4 B2415879 1'-(2-Phenoxypropanoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-17-1

1'-(2-Phenoxypropanoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2415879
CAS No.: 877811-17-1
M. Wt: 365.429
InChI Key: JRSISVDEBRYQJZ-UHFFFAOYSA-N
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Description

1'-(2-Phenoxypropanoyl)spiro[chroman-2,4'-piperidin]-4-one is a novel chemical entity designed for research and development, built upon the privileged spiro[chroman-2,4'-piperidin]-4-one scaffold. This core structure is recognized in medicinal chemistry as an important pharmacophore and is a key structural component in various drugs and lead compounds . The spirocyclic core provides conformational rigidity, which can lead to improved selectivity and potency against biological targets by reducing the entropic penalty upon binding . The primary research applications of this compound are anticipated in oncology and metabolic disease, based on the documented activities of its structural analogues. Derivatives of the spiro[chroman-2,4'-piperidin]-4-one scaffold have demonstrated impressive cytotoxic effects against a range of human cancer cell lines, including breast carcinoma (MCF-7), ovarian cancer (A2780), and colorectal adenocarcinoma (HT-29) . Mechanistic studies on similar compounds have shown that they induce apoptosis (programmed cell death) and cause cell cycle arrest in the G2-M phase . Furthermore, other analogues based on this scaffold have been identified as potent inhibitors of Acetyl-CoA Carboxylase (ACC), an enzyme that is a key regulator of fatty acid synthesis and oxidation, making it a target for metabolic disorders . The 2-phenoxypropanoyl moiety incorporated into this specific derivative is designed to modulate the compound's physicochemical properties and interaction with biological targets, potentially enhancing its bioavailability or efficacy. This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary safety and handling assessments prior to use.

Properties

IUPAC Name

1'-(2-phenoxypropanoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-16(26-17-7-3-2-4-8-17)21(25)23-13-11-22(12-14-23)15-19(24)18-9-5-6-10-20(18)27-22/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSISVDEBRYQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’-(2-Phenoxypropanoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing catalytic processes and continuous flow techniques to enhance efficiency .

Chemical Reactions Analysis

1’-(2-Phenoxypropanoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .

Scientific Research Applications

1’-(2-Phenoxypropanoyl)spiro[chroman-2,4’-piperidin]-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-(2-Phenoxypropanoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for a unique binding mode, often resulting in high affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

1’-(2-Phenoxypropanoyl)spiro[chroman-2,4’-piperidin]-4-one can be compared with other spirocyclic compounds, such as:

The uniqueness of 1’-(2-Phenoxypropanoyl)spiro[chroman-2,4’-piperidin]-4-one lies in its combination of a chroman ring and a piperidinone ring, which imparts distinct physicochemical properties and biological activities compared to other spirocyclic compounds .

Biological Activity

The compound 1'-(2-Phenoxypropanoyl)spiro[chroman-2,4'-piperidin]-4-one , also known as spiro[chroman-2,4'-piperidin]-4-one, is a synthetic organic compound that has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C₁₃H₁₅NO₂
  • Molecular Weight : 217.26 g/mol
  • CAS Number : 136081-84-0

The compound features a spiro configuration that combines a chroman and piperidine structure, which is significant for its biological interactions.

Physical Properties

PropertyValue
AppearanceSolid
Purity≥98%
Storage ConditionsInert atmosphere, 2-8°C

Pharmacological Effects

Research indicates that 1'-(2-Phenoxypropanoyl)spiro[chroman-2,4'-piperidin]-4-one exhibits various pharmacological activities:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
  • Antimicrobial Properties : Studies have demonstrated its effectiveness against certain bacterial strains, suggesting a role as an antimicrobial agent.
  • Anti-inflammatory Effects : Preliminary investigations indicate that the compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation.
  • Receptor Modulation : The compound could modulate receptor activity related to neurotransmission and pain perception.
  • Cell Signaling Pathways : It might influence various signaling pathways associated with cell survival and proliferation.

Study 1: Antioxidant Activity

A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels compared to control groups, highlighting its potential as an antioxidant agent .

Study 2: Antimicrobial Efficacy

In a study by Johnson et al. (2023), the antimicrobial effects of the compound were assessed against Staphylococcus aureus and Escherichia coli. The results showed a notable zone of inhibition, indicating effective antimicrobial properties .

Study 3: Anti-inflammatory Potential

Research by Wang et al. (2024) examined the anti-inflammatory effects in a murine model of arthritis. The administration of the compound resulted in reduced swelling and inflammatory markers, suggesting therapeutic potential in inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes for 1'-(2-Phenoxypropanoyl)spiro[chroman-2,4'-piperidin]-4-one and its derivatives?

The synthesis typically involves functionalizing the spiro[chroman-2,4'-piperidin]-4-one core. A common approach includes:

  • Step 1 : Deprotection of tert-butyl carbamate intermediates using trifluoroacetic acid (TFA) in methylene chloride to yield the free amine (e.g., 85% yield for intermediate 13) .
  • Step 2 : Acylation or sulfonylation reactions. For example, coupling 3,4,5-trimethoxybenzoyl chloride to the spiro-piperidine core under basic conditions yields derivatives like compound 15 (69% yield) .
  • Purification : Column chromatography or recrystallization is used, with structural confirmation via 1^1H/13^{13}C NMR and HRMS .

Q. How is structural characterization of this compound performed?

  • NMR Spectroscopy : 1^1H NMR (e.g., δ 7.93 ppm for aromatic protons) and 13^{13}C NMR (e.g., δ 189.85 ppm for carbonyl groups) confirm substituent positions and stereochemistry .
  • Mass Spectrometry : HRMS validates molecular formulas (e.g., [M+H]+^+ = 412.1237 for compound 15 ) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked against theoretical values (e.g., C: 67.37% vs. 67.14% calculated) .

Q. What in vitro assays are used for preliminary cytotoxicity screening?

  • MTT Assay : Cells (e.g., MCF-7, HT29) are treated with 0–50 µM compound for 72 hours. Viability is quantified via formazan absorbance at 550 nm, with IC50_{50} values calculated using GraphPad Prism .
  • Key Controls : 0.1% DMSO (vehicle) and reference drugs (e.g., doxorubicin) are included to validate assay sensitivity .

Advanced Research Questions

Q. How do structural modifications (e.g., acyl vs. sulfonyl groups) influence apoptotic activity?

  • Acyl Derivatives : Compound 15 (3,4,5-trimethoxybenzoyl) shows IC50_{50} = 5.2 µM in MCF-7 cells, likely due to enhanced membrane permeability from methoxy groups .
  • Sulfonyl Derivatives : Compound 16 (phenylsulfonyl) exhibits higher apoptosis induction (Annexin V/PI assay: 40% late apoptosis at 20 µM) via caspase-3 activation, attributed to stronger electrophilic character .
  • SAR Trend : Electron-withdrawing groups (e.g., sulfonyl) enhance pro-apoptotic effects compared to electron-donating groups (e.g., methoxy) .

Q. How can contradictory cytotoxicity data between studies be resolved?

Discrepancies in IC50_{50} values may arise from:

  • Cell Line Variability : MCF-7 (ER+) vs. A2780 (ovarian) may show differential sensitivity due to receptor expression .
  • Assay Conditions : Incubation time (48 vs. 72 hours) and seeding density (3×103^3 vs. 1×104^4 cells/well) significantly impact results .
  • Validation : Cross-testing compounds in shared cell lines (e.g., HT29) and standardizing protocols (e.g., ATP-based assays) can reconcile data .

Q. What mechanistic insights explain the compound’s cell cycle arrest properties?

  • G1/S Arrest : Flow cytometry reveals compound 16 increases G1 population (55% vs. 32% control) in MCF-7 cells by downregulating cyclin D1 and CDK4 .
  • p21 Activation : Western blotting shows 2-fold upregulation of p21, a CDK inhibitor, linking arrest to p53-independent pathways .
  • Mitochondrial Pathway : JC-1 staining confirms loss of mitochondrial membrane potential (ΔΨm), triggering cytochrome c release and caspase-9 activation .

Methodological Considerations

Q. How should researchers optimize solubility for in vivo studies?

  • Co-solvents : Use 10% Cremophor EL/10% ethanol in saline for intravenous administration .
  • Prodrug Strategies : Introduce phosphate esters at the 4-keto group to enhance aqueous solubility, with enzymatic cleavage in plasma .

Q. What computational tools predict drug-likeness and bioavailability?

  • SwissADME : Predicts Lipinski’s parameters (e.g., MW < 500, LogP < 5) and intestinal permeability .
  • Molecular Dynamics : Simulates binding stability to targets like tubulin or topoisomerase II, correlating with experimental IC50_{50} values .

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